Product packaging for 4-Methoxy-3-nitrobenzyl bromide(Cat. No.:CAS No. 61010-34-2)

4-Methoxy-3-nitrobenzyl bromide

Cat. No.: B1281151
CAS No.: 61010-34-2
M. Wt: 246.06 g/mol
InChI Key: WRNURTUGHOTMMX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are chemical compounds that feature one or more halogen atoms (such as chlorine, fluorine, bromine, or iodine) attached to a benzene (B151609) ring. iloencyclopaedia.org The inclusion of a halogen atom significantly influences the chemical and physical properties of the aromatic compound.

In electrophilic aromatic substitution reactions, halogen substituents can have a dual role. wikipedia.org While they are deactivating due to their electronegativity, which withdraws electron density from the aromatic ring through an inductive effect, they are also ortho, para-directing because their lone pairs can be donated to the ring via resonance. wikipedia.org However, the deactivating inductive effect is generally stronger than the activating resonance effect, making the ring less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orgstudymind.co.uk

The reactivity of halogenated aromatic compounds also depends on the specific halogen. For instance, fluorination is highly exothermic and can be explosive, while iodination is often endothermic and may not proceed without specific activating agents. libretexts.org Bromination and chlorination typically require a Lewis acid catalyst to enhance the electrophilicity of the halogen. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Significance as a Synthetic Building Block in Complex Molecular Architectures

4-Methoxy-3-nitrobenzyl bromide serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The bromomethyl group is a key feature, acting as a potent electrophile that readily participates in nucleophilic substitution reactions. This allows for the attachment of the 4-methoxy-3-nitrophenyl moiety to a wide range of nucleophiles.

A notable application of this compound is in the synthesis of Sepantronium bromide (YM-155), a potent survivin inhibitor with significant anticancer activity. It is also employed in the production of various pharmaceuticals and agrochemicals. For example, it reacts with mercaptoacetic acid to form 4-methoxy-3-nitrobenzylthioacetic acid and with thiourea (B124793) to generate thiol derivatives.

The compound's structure, featuring both methoxy (B1213986) and nitro groups, allows for the introduction of these functionalities into target molecules, which is valuable in the development of new drugs and agricultural products.

Overview of Electron-Withdrawing and Electron-Donating Group Influence

The reactivity of this compound is significantly influenced by the electronic effects of its substituents: the methoxy (-OCH₃) group and the nitro (-NO₂) group.

The methoxy group is an electron-donating group (EDG). studymind.co.ukdummies.com It increases the electron density of the benzene ring through a resonance effect, making the ring more nucleophilic. studymind.co.ukdummies.com This activating effect generally directs incoming electrophiles to the ortho and para positions. wikipedia.orgdummies.com In the case of 4-methoxybenzyl bromide, the methoxy group enhances the reactivity of the aromatic ring. cymitquimica.com

Conversely, the nitro group is a strong electron-withdrawing group (EWG). studymind.co.uklearncbse.in It deactivates the benzene ring by withdrawing electron density, making it less nucleophilic and thus less reactive towards electrophilic attack. wikipedia.orgstudymind.co.uk EWGs typically direct incoming electrophiles to the meta position. wikipedia.orgdummies.com In this compound, the nitro group enhances the electrophilicity of the benzylic carbon, making the compound more susceptible to nucleophilic attack at the bromomethyl group.

The interplay of these opposing electronic effects—the electron-donating methoxy group and the electron-withdrawing nitro group—confers a unique reactivity profile upon this compound, making it a versatile tool in organic synthesis. The methoxy group activates the ring for certain reactions, while the nitro group enhances the reactivity of the benzylic bromide for substitution reactions. doubtnut.com

Historical Perspective and Evolution of its Synthetic Utility

The synthetic utility of benzyl (B1604629) bromides, in general, has been recognized for a considerable time in organic chemistry. The development of methods for the bromination of substituted toluenes and the subsequent use of the resulting benzyl bromides as alkylating agents have been foundational in synthetic organic chemistry.

Early work on related compounds, such as the bromination of p-nitrotoluene, laid the groundwork for the synthesis of substituted benzyl bromides. orgsyn.org The synthesis of 4-methoxybenzyl bromide, a closely related compound, has been achieved through various methods, including the bromination of 4-methoxybenzyl alcohol. nbinno.com

The specific compound, this compound, has emerged as a valuable reagent as the demand for complex and highly functionalized molecules in fields like medicinal chemistry and materials science has grown. Its use in the synthesis of potent biological agents like Sepantronium bromide highlights its importance in modern drug discovery. The evolution of its use reflects the broader trend in organic synthesis towards the strategic use of multifunctional building blocks to construct complex molecular architectures with high efficiency and control.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 61010-34-2 synquestlabs.comechemi.com
Molecular Formula C₈H₈BrNO₃ epa.govsynquestlabs.comechemi.com
Molecular Weight 246.06 g/mol epa.govechemi.com
Appearance White to light yellow crystalline powder guidechem.com

| Monoisotopic Mass | 244.968756 g/mol | epa.gov |

Table 2: Synthetic Reactions Involving this compound

Reactant Product Yield Reference
Mercaptoacetic acid 4-methoxy-3-nitrobenzylthioacetic acid 96%
Thiourea Thiol derivative 78%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1281151 4-Methoxy-3-nitrobenzyl bromide CAS No. 61010-34-2

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNURTUGHOTMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468897
Record name 4-Methoxy-3-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61010-34-2
Record name 4-Methoxy-3-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Methoxy 3 Nitrobenzyl Bromide

Established Laboratory-Scale Synthesis Protocols

In a laboratory setting, 4-methoxy-3-nitrobenzyl bromide is commonly synthesized via two principal routes: the radical bromination of 4-methoxy-3-nitrotoluene and the bromination of 4-methoxy-3-nitrobenzyl alcohol.

Radical Bromination of 4-Methoxy-3-nitrotoluene via N-Bromosuccinimide (NBS)

A prevalent method for the synthesis of this compound involves the benzylic bromination of 4-methoxy-3-nitrotoluene using N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orglibretexts.org This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or irradiation. wikipedia.org The generated radicals then abstract a hydrogen atom from the benzylic position of 4-methoxy-3-nitrotoluene to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source, typically molecular bromine (Br₂) generated in low concentrations from NBS, to yield the desired product and a bromine radical, which propagates the chain reaction. libretexts.orgmasterorganicchemistry.com The low and constant concentration of Br₂ provided by NBS is crucial to favor benzylic substitution over electrophilic addition to the aromatic ring. libretexts.org

The initiation step with AIBN or BPO is a critical factor in starting the radical chain process. The choice between these initiators can influence reaction kinetics and efficiency.

The success of the NBS bromination is highly dependent on the optimization of several reaction parameters.

ParameterConditionRationale
Solvent Carbon tetrachloride (CCl₄), Dichloroethane, ChlorobenzeneA non-polar, anhydrous solvent is essential to prevent hydrolysis of NBS and the product. wikipedia.org CCl₄ is traditionally used, but due to its toxicity, alternatives like dichloroethane are being explored.
Temperature Reflux (~77°C for CCl₄)Sufficient thermal energy is required to initiate the radical initiator and drive the reaction to completion.
Duration 16-18 hoursThe reaction time is optimized to ensure maximum conversion of the starting material while minimizing the formation of byproducts.
Catalyst Loading 2-10 mol%The amount of radical initiator (e.g., AIBN or BPO) is critical. A sufficient amount is needed to initiate the reaction, but excess can lead to unwanted side reactions.

Table 1: Optimized Reaction Conditions for NBS Bromination of 4-Methoxy-3-nitrotoluene

Following the reaction, the crude product mixture requires purification to isolate the this compound. Standard laboratory procedures include:

Extraction: The reaction mixture is typically washed with water to remove succinimide (B58015), the byproduct of the NBS reaction. The organic layer is then separated.

Chromatography: Column chromatography using a silica (B1680970) gel stationary phase and a solvent system such as a hexane/ethyl acetate (B1210297) mixture is a common method to separate the desired product from unreacted starting material and any byproducts.

Bromination of 4-Methoxy-3-nitrobenzyl Alcohol using Phosphorus Tribromide (PBr₃)

An alternative laboratory-scale synthesis involves the conversion of 4-methoxy-3-nitrobenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). This method provides a direct route to the target compound, starting from the corresponding alcohol.

The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at a controlled temperature, starting at 0°C and gradually warming to room temperature. The hydroxyl group of the alcohol is converted into a good leaving group by PBr₃, which is then displaced by a bromide ion. A yield of 52% has been reported for this transformation under optimized conditions.

Scalable Industrial Synthesis Approaches

For larger-scale production, the radical bromination of 4-methoxy-3-nitrotoluene remains a key strategy, though modifications are made to enhance safety, efficiency, and cost-effectiveness. One patented industrial approach involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating system, with AIBN as the catalyst in a solvent like dichloroethane or chlorobenzene. This method avoids the use of NBS and can be performed at a slightly lower temperature of 72–75°C over 16 hours.

Utilization of Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)

A common and effective method for the synthesis of this compound involves the radical bromination of 4-methoxy-3-nitrotoluene. This reaction utilizes hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant. google.com The process is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).

The reaction proceeds by the in-situ generation of bromine radicals, which then selectively brominate the benzylic position of the 4-methoxy-3-nitrotoluene. The key reaction parameters include temperature control, typically between 72-75°C, and the careful, simultaneous dropwise addition of the reactants to manage the exothermic nature of the reaction and prevent the formation of byproducts like dibromide. google.com A patent for a similar process involving o-nitrobenzyl bromide highlights that this controlled addition can lead to a high conversion rate of the starting material, exceeding 98.7%, with minimal generation of side products. google.com

Patent-Disclosed Methodologies

Several patents disclose methods for the preparation of nitrobenzyl bromides, which can be adapted for the synthesis of this compound. One patented process describes the preparation of nitrobenzyl bromides by irradiating a reaction mixture of the corresponding nitrotoluene, bromine, and bromic acid with visible light. google.com This method offers an alternative to chemical initiators.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves exploring environmentally benign solvents and optimizing reactions to improve atom economy and minimize waste.

Exploration of Environmentally Benign Solvents

The use of hazardous organic solvents is a significant concern in chemical synthesis. Green chemistry encourages the use of safer alternatives. researchgate.net While chlorinated solvents like dichloroethane and carbon tetrachloride have been traditionally used, research is ongoing to find more environmentally friendly options. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. researchgate.net For instance, the use of freshly squeezed citrus juice, containing citric acid, has been explored as a benign and cost-effective catalyst and solvent in other organic reactions. researchgate.net While not directly applied to this compound synthesis in the reviewed literature, this exemplifies the trend towards greener solvent choices.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are preferred as they generate less waste. rsc.org For the synthesis of this compound, different routes exhibit varying levels of atom economy.

For example, a synthesis starting from 4-methoxy-3-nitrobenzyl alcohol and phosphorus tribromide (PBr₃) would have a lower atom economy due to the formation of phosphorous acid as a byproduct. In contrast, a direct bromination of 4-methoxy-3-nitrotoluene where the only byproduct is water would be more atom-economical. google.com The catalytic synthesis of similar compounds, such as aniline, demonstrates a significant improvement in atom economy (72%) compared to stoichiometric methods (35%), with water being the only byproduct. rsc.org The goal is to design synthetic pathways that maximize the incorporation of all reactant atoms into the final product. rsc.org

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of different synthetic routes to this compound can be compared based on reaction yields and conditions.

Starting MaterialReagentsSolventYieldReference
4-Methoxy-3-nitrotoluene40% HBr, 30% H₂O₂, AIBNDichloroethane or ChlorobenzeneNot specified
4-Methoxy-3-nitrobenzyl alcoholPBr₃Anhydrous dichloromethane52%
4-Methoxy-3-nitrotolueneNBS, BPOCCl₄Not specified
o-Nitrotoluene40% HBr, 30% H₂O₂, AIBNChlorobenzene>98.7% (conversion) google.com

The data indicates that the choice of starting material and reagents significantly impacts the yield. The bromination of 4-methoxy-3-nitrobenzyl alcohol with PBr₃ gives a moderate yield of 52%. While the yield for the direct bromination of 4-methoxy-3-nitrotoluene with HBr/H₂O₂ is not explicitly stated for the 4-methoxy derivative, a similar process for o-nitrotoluene shows a very high conversion rate, suggesting this could be a highly efficient method. google.com The use of N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) as an initiator is another alternative, though the yield is not provided in the available data.

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions

4-Methoxy-3-nitrobenzyl bromide readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. These reactions are fundamental to its application as a versatile intermediate in the synthesis of more complex molecules. The reaction's progression is significantly influenced by the nature of the nucleophile, the solvent, and the inherent electronic effects within the benzyl (B1604629) bromide derivative itself.

Sₙ2 Reaction Pathways with Various Nucleophiles

The primary mechanism for nucleophilic substitution in this compound is the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Classic Sₙ2 reactions are observed with a range of nucleophiles, including azides and amines, typically in polar aprotic solvents like DMF or THF.

The bromomethyl group (-CH₂Br) serves as the key electrophilic center in this compound. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to attack by electron-rich nucleophiles. This inherent electrophilicity is a general feature of benzyl bromides and is crucial for their role as alkylating agents in organic synthesis.

The presence of the nitro group (-NO₂) at the 3-position of the benzene (B151609) ring significantly enhances the electrophilicity of the benzylic carbon. As a strong electron-withdrawing group, the nitro group pulls electron density away from the benzene ring and, by extension, from the bromomethyl group. learncbse.in This electronic effect further polarizes the C-Br bond, making the carbon atom even more positive and thus more reactive towards nucleophiles. This increased reactivity is a key feature that distinguishes it from benzyl bromides lacking such electron-withdrawing substituents. ketonepharma.com

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.combyjus.com The nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." libretexts.orgmasterorganicchemistry.com This leads to a Walden inversion, where the stereochemical configuration of the carbon atom is inverted. byjus.com If the benzylic carbon of this compound were a chiral center, the product of an Sₙ2 reaction would exhibit the opposite stereochemistry. youtube.combyjus.com

Derivatization with Thiol-Containing Compounds

The high reactivity of this compound towards sulfur-based nucleophiles makes it particularly useful for the synthesis of various thioether derivatives.

A notable example of this reactivity is the reaction of this compound with mercaptoacetic acid. This reaction proceeds efficiently to yield 4-methoxy-3-nitrobenzylthioacetic acid. The reaction demonstrates the utility of this compound as a synthon for introducing the 4-methoxy-3-nitrobenzyl moiety into molecules containing a thiol group.

Compound Information

Compound Name
This compound
4-Methoxy-3-nitrobenzylthioacetic acid
Mercaptoacetic acid

Reaction Data

Reactant 1Reactant 2ProductReaction Type
This compoundSodium azide4-methoxy-3-nitrobenzyl azideSₙ2 Nucleophilic Substitution
This compoundPotassium thiocyanate4-methoxy-3-nitrobenzyl thiocyanateSₙ2 Nucleophilic Substitution
This compoundAminesSubstituted aminesSₙ2 Nucleophilic Substitution
This compoundMercaptoacetic acid4-methoxy-3-nitrobenzylthioacetic acidSₙ2 Nucleophilic Substitution
Synthesis of Thiol Derivatives via Thiourea (B124793)

The synthesis of thiol derivatives from this compound can be effectively achieved through the use of thiourea. arkat-usa.org This reaction proceeds via a classic SN2 mechanism, where the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This initial step forms a stable isothiouronium salt intermediate. arkat-usa.org Subsequent hydrolysis of this salt under basic conditions leads to the formation of the corresponding thiol, 4-methoxy-3-nitrobenzyl thiol. arkat-usa.org This method is a robust and convenient one-pot procedure for generating thiols and their subsequent derivatives, such as thioethers, without the need to isolate the often malodorous thiol intermediate. arkat-usa.org

The reaction of this compound with thiourea has been reported to produce the thiol derivative with a yield of 78%. However, a minor byproduct, 1,2-bis(4-methoxy-3-nitrobenzyl)-disulfane, can also be formed in approximately 15% yield due to radical recombination processes that can occur during the reaction.

Reaction Scheme: Synthesis of 4-Methoxy-3-nitrobenzyl Thiol

Step Reactants Product Description
1 This compound + Thiourea Isothiouronium salt Nucleophilic attack by thiourea on the benzylic carbon. arkat-usa.org
Hydrothiolation Reactions for Stereoselective Product Formation

While direct hydrothiolation reactions involving this compound are not extensively detailed, the thiol derivative, 4-methoxy-3-nitrobenzyl thiol, synthesized as described above, is a key intermediate for subsequent reactions that can lead to stereoselective products. For instance, the thiol can be used in the synthesis of vinyl sulfides, which can have defined stereochemistry depending on the reaction conditions and substrates.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a pathway for achieving stereoselectivity. organic-chemistry.org This reaction typically involves an aryl or vinyl halide and an activated alkene, and it is known for its outstanding trans selectivity in the resulting product. organic-chemistry.orgnih.gov Although not a direct hydrothiolation, the principles of stereocontrol in such coupling reactions are relevant to the functionalization of derivatives of this compound. The stereochemical outcome is a critical aspect of modern synthetic strategies, and methods like the Heck reaction are employed to ensure the formation of a specific isomer. acs.org

Reaction with Silver Cyanide for Isocyanide Formation

The reaction of this compound with silver cyanide (AgCN) provides a direct route to the corresponding isocyanide. thieme-connect.de When treated with AgCN in a solvent such as dichloromethane (B109758), this compound is converted into 4-methoxy-3-nitrobenzyl isocyanide in good yield. thieme-connect.de Specifically, this reaction has been reported to afford the isocyanide product in 78% yield.

The mechanism involves the interaction of the silver ion with the bromine atom, which facilitates the departure of the bromide ion and the formation of a carbocation or a species with significant carbocationic character. testbook.com The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. testbook.com In the presence of silver cyanide, which has a more covalent Ag-C bond, the attack preferentially occurs through the nitrogen atom, leading to the formation of the isocyanide (R-NC) rather than the nitrile (R-CN). testbook.comdoubtnut.com This contrasts with the reaction with alkali metal cyanides like KCN or NaCN, which are more ionic and tend to favor attack by the carbon atom to form nitriles.

Reaction Data: Isocyanide Formation

Reactant Reagent Solvent Product Yield

Reduction Reactions

Selective Reduction of the Nitro Group under Catalytic or Chemical Conditions

The nitro group of this compound can be selectively reduced to an amino group under various catalytic or chemical conditions, while preserving the benzylic bromide functionality. This transformation is crucial for synthesizing amino-substituted derivatives that serve as versatile building blocks in organic synthesis. organic-chemistry.org

Catalytic hydrogenation is a common method for this selective reduction. Using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst in ethanol (B145695) at room temperature and atmospheric pressure, the nitro group is efficiently reduced. Another approach involves the use of chemical reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) can also achieve this reduction, although careful control of reaction conditions is necessary to prevent the over-reduction of the benzylic bromide. The choice of reducing agent can be critical, as harsher reagents may affect other functional groups present in the molecule. d-nb.info For instance, sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent but its reactivity can be enhanced with additives like transition metal salts to achieve specific reductions. d-nb.infojsynthchem.com

Summary of Selective Reduction Conditions

Reducing Agent/Catalyst Conditions Product Yield Reference
H₂/Pd-C Ethanol, 25°C, 1 atm 4-Methoxy-3-aminobenzyl bromide 85%

Conversion to Amino-Substituted Derivatives

The selective reduction of the nitro group in this compound directly yields the corresponding amino-substituted derivative, 4-methoxy-3-aminobenzyl bromide. This conversion is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates. nih.gov

The resulting 4-methoxy-3-aminobenzyl bromide is a valuable synthetic intermediate. The amino group can be further modified through diazotization, acylation, or alkylation reactions, while the benzylic bromide remains a reactive site for nucleophilic substitution. This dual functionality allows for the construction of complex molecular architectures. The synthesis of these amino derivatives is often accomplished using the methods described in the previous section, such as catalytic hydrogenation with H₂/Pd-C or chemical reduction with LiAlH₄, which provide the desired product in good to excellent yields.

Radical-Mediated Coupling Reactions

This compound can participate in radical-mediated coupling reactions, which represents a departure from its typical role as an electrophile in SN2 reactions. One notable example is the N-heterocyclic carbene (NHC)-catalyzed reductive coupling with ketones. scispace.com

In this process, the NHC catalyst generates a Breslow intermediate, which then reduces the benzyl bromide via a single-electron-transfer (SET) process. scispace.com This transfer generates a 4-methoxy-3-nitrobenzyl radical. This radical intermediate can then undergo addition to ketones to form tertiary alcohols after protonation. This reaction pathway constitutes a formal polarity inversion (umpolung) of the benzyl bromide, allowing for the direct coupling of two carbons that were initially electrophilic. scispace.com

Additionally, while specific examples for this compound are not extensively detailed, the broader class of benzyl bromides can participate in other radical-mediated cross-coupling reactions. For instance, metallaphotoredox catalysis can be used to couple alkyl bromides with aryl bromides through a silyl (B83357) radical-mediated halogen-atom abstraction mechanism. nih.gov Such advanced methodologies open up possibilities for forming C-C bonds under mild conditions. nih.gov

Carbene-Catalyzed Reductive Coupling Mechanisms

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the reductive coupling of nitrobenzyl bromides, including this compound, with various electrophiles like ketones and imines. nih.govntu.edu.sg This process involves a formal polarity-inversion of the benzyl bromide, allowing the coupling of two initially electrophilic centers. nih.govntu.edu.sg

The reaction is initiated by the NHC catalyst reacting with an aldehyde to form a Breslow intermediate. This intermediate then acts as a single-electron reductant, transferring an electron to the nitrobenzyl bromide. nih.gov This single-electron transfer (SET) process generates a nitrobenzyl radical anion intermediate. nih.gov The subsequent loss of a bromide anion from this intermediate yields the nitrobenzyl radical. nih.gov

This radical intermediate can then undergo a 1,2-addition to a ketone, forming a new radical intermediate. nih.govntu.edu.sg This is followed by a reduction and protonation sequence to afford the final tertiary alcohol product. nih.gov This catalytic cycle demonstrates a novel reaction mode for nitrobenzyl bromides under mild organocatalytic conditions. nih.govntu.edu.sg

Anion-Radical Mechanisms in Reactions with Bases

The reaction of nitrobenzyl bromides with bases can proceed through an anion-radical mechanism, particularly with soft bases. researchgate.net In the case of 4-nitrobenzyl bromide, its reaction with soft bases leads to the formation of 1,2-bis(4-nitrophenyl)ethane, a product indicative of an anion-radical pathway. researchgate.net This suggests that a single electron transfer (SET) from the base to the nitrobenzyl bromide can occur, forming a radical anion. nih.gov The subsequent reactions of this radical anion lead to the observed products. The formation of charge-transfer complexes in the initial stage of these reactions is also a key factor influencing the reaction mechanism. researchgate.net

Dimerization Processes and Byproduct Formation

In the reactions of this compound, dimerization can occur, leading to byproducts. For instance, in reactions involving thiourea, radical recombination can produce 1,2-bis(4-methoxy-3-nitrobenzyl)-disulfane as a minor byproduct. Similarly, during the synthesis of this compound via radical bromination, the formation of dibromide byproducts like 1,2-bis(4-methoxy-3-nitrobenzyl)dibromide is a possibility. The formation of such dimeric species is often a consequence of radical-mediated processes where the initially formed benzyl radical can couple with itself or other radical species present in the reaction mixture.

Factors Influencing Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are governed by several interconnected factors, including the electronic nature of substituents, the properties of the solvent, and the presence of catalysts or initiators.

Substituent Effects on Reactivity (e.g., Electron-Withdrawing Groups vs. Electron-Donating Groups)

The reactivity of a substituted benzyl bromide is heavily influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org

Electron-Withdrawing Groups (EWGs) : The nitro group (-NO2) at the 3-position of this compound is a strong electron-withdrawing group. wikipedia.orgstudypug.com EWGs decrease the electron density of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution. wikipedia.orgucalgary.ca However, they increase the electrophilicity of the benzylic carbon, making the compound more susceptible to nucleophilic attack. studypug.com The presence of the nitro group also plays a crucial role in radical reactions by stabilizing the radical anion intermediate formed upon single electron transfer. nih.govnih.gov

Electron-Donating Groups (EDGs) : The methoxy (B1213986) group (-OCH3) at the 4-position is an electron-donating group. studypug.comucalgary.ca EDGs increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. wikipedia.orgucalgary.ca They also stabilize any positive charge that develops on the benzylic carbon, for instance, in an SN1-type reaction mechanism. studypug.com The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in this compound creates a unique electronic environment that influences its reactivity in various transformations. nih.govlearncbse.in

Substituent TypeEffect on Aromatic RingEffect on Benzylic CarbonExample Group
Electron-Withdrawing Group (EWG)Deactivates (less nucleophilic)Increases electrophilicity-NO2
Electron-Donating Group (EDG)Activates (more nucleophilic)Stabilizes positive charge-OCH3

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the reaction pathway of this compound. In reactions proceeding through ionic intermediates, polar solvents are generally favored as they can stabilize charged species. For instance, nucleophilic substitution reactions on benzyl bromides are often carried out in polar aprotic solvents like DMF or THF. In contrast, reactions involving radical intermediates may be less sensitive to solvent polarity, although the solvent can still influence the solubility of reactants and the stability of intermediates. The solvent can also play a direct role in the reaction mechanism, as seen in the discussion of anion-radical mechanisms where the solvent can affect the formation of charge-transfer complexes. researchgate.net

Role of Catalysts and Initiators

Catalysts and initiators are pivotal in directing the reaction of this compound towards specific pathways.

N-Heterocyclic Carbenes (NHCs) : As discussed, NHCs are effective catalysts for the reductive coupling of this compound, enabling the formation of carbon-carbon bonds through a radical-mediated pathway. nih.govntu.edu.sg

Radical Initiators : In the synthesis of this compound from 4-methoxy-3-nitrotoluene, radical initiators like AIBN (Azobisisobutyronitrile) are used to initiate the bromination reaction. google.com These initiators generate radicals upon heating, which then propagate a radical chain reaction.

Lewis Acids : In some transformations, Lewis acids can be employed as catalysts. For example, SnBr4 has been used to catalyze the homologation of electron-rich benzyl bromides with diazo derivatives, a reaction that proceeds through a cationic intermediate. nih.gov

The selection of the appropriate catalyst or initiator is therefore crucial for achieving the desired transformation with high efficiency and selectivity.

Applications of 4 Methoxy 3 Nitrobenzyl Bromide in Advanced Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of functional groups on the aromatic ring of 4-methoxy-3-nitrobenzyl bromide allows it to serve as a crucial precursor in diverse and complex organic syntheses. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of this functionalized benzyl (B1604629) moiety to a wide range of molecular scaffolds.

A significant application of this compound is in medicinal chemistry, where it is employed as a starting material or key intermediate for the synthesis of compounds with potent biological activity. Its structural framework is a component of various molecules designed to interact with specific biological targets.

This compound serves as a building block in the synthesis of various enzyme inhibitors. For instance, it is a precursor in the creation of derivatives of Rigosertib, a multi-kinase inhibitor that targets pathways such as the Polo-like kinases (PLKs) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways. nih.govnih.govsemanticscholar.org Additionally, it is used in the synthesis of Sepantronium bromide, which acts as a suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family. nih.gov By inhibiting survivin, Sepantronium bromide promotes apoptosis in cancer cells. nih.gov

The compound is also utilized in the synthesis of receptor ligands, which are molecules that bind to specific cellular receptors to elicit a biological response. While detailed syntheses of specific receptor ligands originating directly from this compound are proprietary or less documented in public literature, its role as a versatile intermediate makes it suitable for constructing the complex architectures often required for selective receptor binding.

The utility of this compound is prominently highlighted in the development of novel anticancer agents. It is a key intermediate in the synthesis of Sepantronium bromide (also known as YM155), a potent survivin inhibitor with an IC₅₀ value of 0.54 nM. Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy and a more aggressive disease phenotype. nih.gov

Furthermore, this compound is a critical starting material for producing derivatives of Rigosertib (ON 01910.Na), a clinical-stage anticancer agent. Synthetic routes to Rigosertib analogs often begin with the bromination of 4-methoxy-3-nitro toluene (B28343) to yield this compound. This intermediate is then elaborated to create styryl benzyl sulfone structures, which are central to the biological activity of Rigosertib. nih.govnih.gov Rigosertib and its derivatives have shown potent antineoplastic effects against various tumor cells. nih.gov

Table 1: Anticancer Agents Synthesized Using this compound

Compound Name Synonym(s) Therapeutic Target Significance
Sepantronium bromideYM155Survivin (BIRC5)A potent survivin suppressant that induces apoptosis in tumor cells. nih.gov
Rigosertib DerivativesON 01910.NaMulti-kinase inhibitor (e.g., PLK, PI3K/Akt)Novel non-ATP competitive anticancer agents that induce apoptosis in cancer cells. nih.gov

Beyond its role in synthesizing bioactive molecules, this compound is used to prepare a variety of functionalized benzyl derivatives. The reactive nature of the benzylic bromide allows for its displacement by a wide range of nucleophiles, leading to new molecular structures. For example, it readily reacts with thiourea (B124793) to form thiol derivatives.

A notable application in this area is the synthesis of vinyl sulfides, specifically styryl benzyl sulfides. The synthetic pathway involves the reaction of this compound with thiourea, which, upon treatment with a base like ammonia, yields 4-methoxy-3-nitrobenzylthiol. This thiol can then undergo hydrothiolation with various alkynes to produce the target vinyl sulfides. These styryl benzyl sulfides are not only interesting chemical structures but are also the core of biologically important molecules like Rigosertib.

Table 2: Synthesis of Vinyl Sulfide (B99878) Precursor from this compound

Step Reactant(s) Product Purpose
1This compound, ThioureaIsothiouronium saltIntermediate formation.
2Isothiouronium salt, Ammonia4-Methoxy-3-nitrobenzylthiolGeneration of the key thiol intermediate.
34-Methoxy-3-nitrobenzylthiol, Alkyne(Z)- or (E)-Styryl benzyl sulfideFormation of the final vinyl sulfide product.

Preparation of Functionalized Benzyl Derivatives

Sulfoxides and Sulfones

The synthesis of sulfones, an important functional group in medicinal chemistry, can be achieved through the alkylation of sulfinate salts. While direct studies with this compound are not prevalent, the reaction of the closely related 4-nitrobenzyl bromide with sodium phenylsulfinate readily produces 4-nitrobenzyl phenyl sulfone. researchgate.net This reaction proceeds via a standard nucleophilic substitution where the sulfinate anion displaces the bromide. It is expected that this compound would undergo a similar transformation to yield the corresponding substituted benzyl phenyl sulfone. The general approach involves reacting the benzyl bromide with a sodium sulfinate salt in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). reddit.com

The synthesis of the corresponding sulfoxides can be approached in two ways. One method involves the S-alkylation of a sulfenate anion with this compound. mdpi.com Alternatively, the benzyl sulfide, formed by reacting the bromide with a thiol, can undergo controlled oxidation using reagents like hydrogen peroxide to yield the sulfoxide. organic-chemistry.orgrsc.org Further oxidation of the sulfoxide would lead to the sulfone. organic-chemistry.org

Benzyl Isocyanides

This compound is a valuable precursor for the synthesis of benzyl isocyanides, which are important intermediates in multicomponent reactions like the Passerini and Ugi reactions. Research has demonstrated a convenient one-pot method for this conversion. researchgate.net In a study by Kitano et al., this compound was treated with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a silver salt, such as silver perchlorate (B79767) (AgClO₄), in dichloromethane (B109758). researchgate.net This reaction resulted in the formation of 4-methoxy-3-nitrobenzyl isocyanide in a good yield of 72%. researchgate.net The main byproduct observed was the corresponding benzyl alcohol, likely formed from the decomposition of an intermediate. researchgate.net This method provides a direct and efficient route to the isocyanide functional group from the benzyl bromide. researchgate.net

Table 1: Synthesis of Benzyl Isocyanide from this compound

Reactant Reagents Solvent Yield Reference
Pyridinium (B92312) Bromides with Anticancer Properties

Substituted nitrobenzyl bromides are precursors for synthesizing pyridinium salts, a class of compounds investigated for their potential therapeutic properties, including anticancer activity. While research on the direct product of this compound with pyridine (B92270) is limited, studies on closely related analogs highlight the potential of this chemical class. For instance, 2-chloro-3-cyano-4-nitrobenzyl pyridinium bromide has been synthesized and has demonstrated potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov This suggests that the substituted nitrobenzyl pyridinium scaffold is a promising pharmacophore. The synthesis typically involves a simple quaternization reaction where the benzyl bromide is heated with pyridine, often under solvent-free conditions or in a suitable solvent, to yield the corresponding N-benzylpyridinium bromide salt. nih.gov The anticancer potential of various nitro- and methoxy-substituted aromatic compounds has been noted in several studies, indicating that these substituents can play a crucial role in the biological activity of the molecules. nih.govnih.govmdpi.com

Utilization in Protecting Group Chemistry

One of the most significant applications of this compound is in protecting group chemistry, where it functions as a key building block for photolabile protecting groups (PPGs).

Context as a Photolabile Protecting Group

This compound belongs to the widely used ortho-nitrobenzyl class of photolabile protecting groups. mdpi.com These groups are prized in synthesis because they can be cleaved by light, offering spatial and temporal control over the deprotection of a functional group without the need for chemical reagents. prepchem.com

The photolability stems from the ortho-nitrobenzyl core structure. Upon irradiation with UV light (typically in the 320-400 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. prepchem.com This process forms a transient aci-nitro intermediate, which then rapidly rearranges to release the protected functional group (such as an alcohol, amine, or carboxylic acid) and yields 4-methoxy-3-nitrosobenzaldehyde as a byproduct. prepchem.com The inclusion of the methoxy (B1213986) group, as seen in 4-methoxy-3-nitrobenzyl (also known as a nitroveratryl) systems, is a common strategy to shift the absorption maximum to longer, less damaging wavelengths compared to the parent nitrobenzyl group. orgsyn.org

Comparison with Other Nitrobenzyl-Based Protecting Groups

The basic ortho-nitrobenzyl framework has been modified in various ways to fine-tune its photophysical properties. The goal is often to increase the efficiency of the photocleavage (quantum yield) and to shift the absorption wavelength to the near-visible range to minimize potential damage to biological samples.

The 4-methoxy substituent in this compound places it in the nitroveratryl (NV) family of PPGs. These electron-donating groups cause a desirable red-shift in the absorption spectrum, allowing for the use of longer wavelength light for cleavage. mdpi.com However, this can sometimes be accompanied by a decrease in the quantum yield for photolysis. rsc.org Other modifications include the addition of a second nitro group at the 6-position (forming a 2,6-dinitrobenzyl group), which can significantly increase the quantum yield of the photorelease. mdpi.com

Table 2: Comparison of Nitrobenzyl-Based Protecting Groups

Protecting Group Key Feature Advantage Potential Disadvantage
ortho-Nitrobenzyl (o-NB) Parent structure Well-established, versatile Absorbs at shorter UV wavelengths
4,5-Dimethoxy-2-nitrobenzyl (NV) Methoxy substituents Red-shifted absorption (longer λ) Can have lower quantum yield
Ortho-Nitrobenzyl vs. Para-Nitrobenzyl Systems

The specific placement of the nitro group relative to the benzylic carbon is critical for the function of photolabile protecting groups. The entire mechanism of photocleavage relies on the nitro group being in the ortho position. prepchem.com This geometry allows the excited nitro group to be in close proximity to the benzylic hydrogens, facilitating the key intramolecular hydrogen atom transfer that initiates the release sequence. prepchem.comrsc.org

In contrast, para-nitrobenzyl systems, such as p-nitrobenzyl bromide, are not photolabile in the same manner. researchgate.net With the nitro group positioned on the opposite side of the aromatic ring, it cannot interact with the benzylic hydrogens to form the necessary aci-nitro intermediate. mdpi.com Consequently, para-nitrobenzyl bromide does not function as a photoremovable protecting group. Instead, it is commonly used as a standard reagent for simple alkylation reactions, where the nitro group serves to activate the benzylic position toward nucleophilic substitution. prepchem.comorgsyn.org

Impact of Methoxy and Nitro Substituents on Photochemistry

The photochemical behavior of this compound is significantly influenced by the electronic properties of its methoxy and nitro substituents. The nitro group, being electron-withdrawing, is crucial for the compound's photosensitivity. Conversely, the methoxy group, an electron-donating group, can modulate these properties.

The photodeprotection mechanism of ortho-nitrobenzyl (ONB) compounds, a class to which this compound belongs, is generally understood to proceed through the formation of an aci-nitro intermediate upon irradiation. acs.org This intermediate is key to the subsequent release of the protected molecule. The efficiency of this process can be tuned by substituents on the benzene (B151609) ring. Electron-donating groups, such as methoxy groups, can shift the absorption maximum to longer, less damaging wavelengths of light. acs.orgnih.gov This red-shift is advantageous for biological applications where minimizing cell damage is critical. nih.govnih.gov However, the addition of methoxy groups has also been observed to sometimes decrease the quantum yield of photolysis, which is a measure of the efficiency of the photorelease. nih.gov

The position of these substituents is also critical. The "ortho-nitro" configuration is a hallmark of many photolabile protecting groups. wikipedia.org In the case of this compound, the nitro group is at the 3-position and the methoxy group is at the 4-position, placing them in a similar electronic arrangement to other effective photolabile compounds like 6-nitroveratryl (4,5-dimethoxy-2-nitrobenzyl) derivatives. acs.org

Strategic Application in Peptide Synthesis and Biomolecule Caging

The unique photochemical properties of this compound make it a valuable tool in the synthesis and manipulation of complex biological molecules. Its ability to be cleaved by light allows for the temporal and spatial control of the release of active molecules, a technique often referred to as "caging".

Protection of Amino Acids and Peptides

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive amino acid side chains. biosynth.com Photolabile protecting groups, like those derived from this compound, offer a significant advantage as they can be removed under mild conditions without the need for harsh chemical reagents that could damage the delicate peptide structure. nih.gov

The 4-methoxy-3-nitrobenzyl group can be used to protect various amino acid functionalities. For instance, it has been employed in the protection of the thiol group of cysteine. nih.govpeptide.com The ability to selectively deprotect specific amino acids within a peptide chain using light allows for the synthesis of complex peptides and the study of protein function with high precision. biosynth.com The 4-methoxy-2-nitrobenzyl group, a related compound, has been shown to be compatible with Boc chemistry, a common strategy in solid-phase peptide synthesis, and can be removed by photolysis. researchgate.netug.edu.plrsc.org

Caging of Nucleotides and Neuroactive Amino Acids

The concept of "caging" extends beyond peptides to other critical biomolecules like nucleotides and neuroactive amino acids. By attaching a photolabile group such as the 4-methoxy-3-nitrobenzyl moiety, these molecules can be rendered temporarily inactive. Upon irradiation, the active molecule is released, allowing researchers to study its function in biological systems with high temporal and spatial resolution. nih.gov

This technique is particularly powerful in neuroscience for studying the effects of neurotransmitters. For example, caged glutamate, a major excitatory neurotransmitter, can be released at specific synapses to investigate synaptic transmission and plasticity. nih.govucdavis.edu While specific data on the use of this compound for caging nucleotides and neuroactive amino acids is not as prevalent as for its close relatives like the nitroindolinyl and nitrobenzyl derivatives, its photochemical properties suggest its potential in this area. nih.govwiley-vch.de The development of caged compounds with optimal absorption wavelengths and high quantum yields for uncaging is an active area of research. nih.gov

Reversibility and Photocleavage Mechanisms

The utility of a photolabile protecting group is defined by its cleavage efficiency and the nature of the byproducts formed.

The general mechanism for the photocleavage of o-nitrobenzyl compounds involves the initial absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, forming an aci-nitro intermediate. acs.org This intermediate then undergoes a series of non-photochemical steps to release the protected molecule and form a nitrosobenzaldehyde byproduct. acs.orgnih.gov

Quantum Yields of Uncaging

The quantum yield of uncaging is a critical parameter that quantifies the efficiency of the photorelease process. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. nih.govucdavis.edu A high quantum yield is desirable as it means that lower light intensities or shorter exposure times are needed for deprotection, which is particularly important in studies involving living cells to minimize photodamage. nih.gov

Byproduct Formation and its Implications

The photocleavage of o-nitrobenzyl protecting groups results in the formation of a corresponding o-nitrosobenzaldehyde or o-nitrosoketone byproduct. acs.org In the case of 4-methoxy-3-nitrobenzyl protected compounds, the expected byproduct would be 4-methoxy-3-nitrosobenzaldehyde.

Ideally, these byproducts should be non-toxic and not interfere with the biological system under investigation. However, this is not always the case, and the potential for byproducts to have their own biological or chemical effects is a consideration. For instance, the reactivity of the aldehyde group in the byproduct could lead to unwanted side reactions. wiley-vch.de The nature and reactivity of these byproducts are important factors to consider when designing experiments using photolabile protecting groups. nih.govwiley-vch.de

Derivatization Strategies for Analytical and Chromatographic Performance

The strategic chemical modification of analyte molecules, known as derivatization, is a cornerstone of modern analytical chemistry. This process is employed to enhance the physicochemical properties of a target compound, thereby improving its separation characteristics and detectability. This compound serves as a valuable reagent in this context, primarily due to its reactive benzyl bromide functional group and the inherent spectroscopic properties of its nitroaromatic ring system. By reacting with specific functional groups on target analytes, it appends the 4-methoxy-3-nitrobenzyl moiety, a process that can significantly improve analytical performance.

A primary challenge in analytical chemistry is the detection of compounds that lack a native chromophore (a part of a molecule responsible for its color and UV-visible light absorption) or fluorophore (a fluorescent chemical group). This compound is an effective derivatizing agent for introducing a strong chromophore onto such molecules.

The 4-methoxy-3-nitrobenzyl group itself functions as a potent chromophore. The nitro group (NO₂) and the methoxy-substituted benzene ring form a conjugated system that absorbs ultraviolet (UV) light strongly. When an analyte containing a suitable nucleophilic group (e.g., a thiol, phenol, or amine) is reacted with this compound, a stable covalent bond is formed via a nucleophilic substitution reaction. This reaction attaches the nitrobenzyl moiety to the analyte, rendering the resulting derivative easily detectable by UV-visible spectroscopy.

This strategy is particularly useful for quantifying small organic molecules that would otherwise be invisible to a UV detector. The introduction of this specific chromophore can shift the absorption maximum (λmax) of the derivative to a longer, more convenient wavelength, which can help to minimize interference from matrix components in complex samples bohrium.comgoogle.com. For example, derivatization of benzyl halides with reagents containing a nitrobenzene (B124822) group, such as 1-(4-Nitrophenyl)piperazine (4-NPP), shifts the detection wavelength to the near-visible range (around 392 nm), greatly enhancing specificity bohrium.comgoogle.com. While in this case the benzyl halide is the analyte, the principle demonstrates the utility of the nitroaromatic group as a chromophore for HPLC analysis.

The derivatization of analytes with this compound directly facilitates their analysis by High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC-UV: This is the most direct application. Once an analyte is tagged with the 4-methoxy-3-nitrobenzyl group, it can be readily quantified using a standard HPLC-UV detector. The high molar absorptivity of the nitroaromatic ring leads to low limits of detection (LOD) and quantification (LOQ). Methods have been developed for trace-level analysis of various compounds by converting them into UV-active derivatives, showcasing the power of this approach bohrium.comgoogle.com. The selection of a specific wavelength for detection, such as the 392 nm used for a 4-NPP derivative of benzyl bromide, allows for selective detection with minimal background noise bohrium.com.

HPLC-FLD: While the 4-methoxy-3-nitrobenzyl group is primarily a chromophore, its utility in HPLC with Fluorescence Detection (HPLC-FLD) is less direct. The compound itself is not strongly fluorescent. However, the presence of the nitro group can be exploited. Nitroaromatic compounds are known to quench fluorescence. In some advanced applications, this quenching property can be used in displacement assays. Alternatively, the nitro group on the derivatized analyte can be chemically reduced post-separation to a highly fluorescent amino group, a technique known as post-column derivatization, which would significantly enhance detection sensitivity. The introduction of a methoxy group into fluorophore systems has been shown to enhance fluorescence quantum yield, suggesting that modifications of the 4-methoxy-3-nitrobenzyl structure could lead to fluorescent derivatives mdpi.com.

HPLC-MS: In High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the derivatized analyte is separated by the HPLC and then ionized and detected by the mass spectrometer. Derivatization with this compound is advantageous for HPLC-MS analysis for several reasons. It increases the molecular weight of the analyte, which can move its mass-to-charge ratio (m/z) into a clearer region of the mass spectrum, away from low-mass interferences. The presence of the bromine atom is particularly useful, as it has two stable isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, creating a characteristic M/M+2 isotopic pattern in the mass spectrum that serves as a unique signature for unequivocal identification of the derivatized analyte.

Table 1: Example of Derivatization Conditions for Benzyl Halides for HPLC-UV Analysis This table illustrates a typical derivatization approach for benzyl halides using a reagent containing a nitroaromatic chromophore, based on published research principles.

ParameterConditionRationaleSource
Derivatizing Reagent 1-(4-Nitrophenyl)piperazine (4-NPP)Introduces a strong chromophore for UV detection at a specific wavelength (392 nm). bohrium.comgoogle.com
Pre-treatment Addition of Potassium Iodide (KI)Converts less reactive benzyl chlorides to more reactive benzyl iodides to ensure uniform and efficient derivatization of mixed halides. bohrium.comgoogle.com
Reaction Temperature 60 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing degradation. bohrium.com
Reaction Time 90 minutesOptimized to ensure the derivatization reaction reaches completion for maximum efficiency. bohrium.com
Detection Method HPLC-UV at 392 nmThe wavelength of maximum absorbance for the derivative, which minimizes matrix interference and enhances specificity. bohrium.com

The separation of enantiomers (chiral molecules that are mirror images of each other) is a critical task, particularly in the pharmaceutical industry. One common strategy is chiral derivatization, where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques nih.gov.

It is crucial to note that This compound is an achiral molecule . Therefore, it cannot be used directly as a chiral derivatizing agent to separate enantiomers. Reacting it with a pair of enantiomers will produce another pair of enantiomers, not the required diastereomers for separation on a non-chiral column.

However, its role in chiral analysis is not entirely precluded. It could be used to derivatize an already separated chiral molecule to enhance its detectability. Furthermore, it could theoretically be used as a structural component in the synthesis of a novel chiral derivatizing agent. For instance, if the benzyl bromide were reacted with a pure chiral alcohol or amine, the resulting ether or amine product would be a new, chiral molecule that could then potentially be used as a CDA. However, its primary and direct application is not in chiral derivatization for enantioseparation.

Application in Materials Science and Polymer Chemistry

The field of materials science increasingly relies on "smart" molecules that can respond to external stimuli like light. This compound belongs to the well-established class of ortho-nitrobenzyl (o-NB) compounds, which are renowned for their use as photolabile, or photocleavable, protecting groups umass.edu. This property makes the o-NB moiety a valuable building block for creating advanced, photo-responsive materials.

The fundamental principle is the ability of the o-NB group to undergo a photochemical reaction when exposed to UV light (typically around 350 nm). This reaction cleaves the bond connecting the benzylic carbon to a protected functional group, releasing the group in its active form umass.edunih.gov. The substitution pattern on the benzene ring, such as the 4-methoxy and 3-nitro groups, is known to fine-tune the photochemical properties, including the wavelength sensitivity and the quantum yield of the cleavage reaction mdpi.com.

The reactive benzyl bromide handle of this compound allows it to be readily incorporated into a wide array of materials and polymers. Key applications for o-NB compounds, and by extension, for derivatives of this compound, include:

Photodegradable Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By using a derivative of an o-NB compound as the cross-linker, a solid hydrogel can be fabricated. Upon irradiation with UV light, the cross-links break, causing the hydrogel to dissolve. This technology is heavily researched for applications in controlled drug delivery and as scaffolds for tissue engineering, where a material needs to be removed on demand without physical intervention umass.edunih.gov.

Photo-responsive Block Copolymers and Micelles: Amphiphilic block copolymers, which have distinct hydrophobic and hydrophilic segments, can self-assemble in water to form micelles. These are often used as nanocarriers for drugs. If a photocleavable o-NB linker is placed at the junction between the blocks, exposure to light can break the copolymer apart, causing the micelle to disassemble and release its payload bohrium.comumass.edu. This provides a mechanism for externally triggered drug release at a specific site.

Surface Patterning and Modification: The o-NB group can be used to tether molecules, such as proteins or DNA, to a surface. The surface can then be irradiated through a mask, cleaving the molecules only in the exposed areas. This technique allows for the creation of high-resolution patterns of biomolecules on surfaces, which is essential for developing biosensors, DNA microarrays, and platforms for studying cell adhesion umass.edunih.gov.

While much of the literature discusses the o-nitrobenzyl group generally, the specific 4-methoxy-3-nitro substitution is a key variant used to optimize the performance of these photo-responsive systems. The electron-donating methoxy group can influence the electronic state of the molecule and, consequently, the efficiency of the light-induced cleavage.

Advanced Spectroscopic and Computational Characterization of 4 Methoxy 3 Nitrobenzyl Bromide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the identity, purity, and structural features of 4-Methoxy-3-nitrobenzyl bromide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons present in the molecule. The methoxy (B1213986) group (OCH₃) protons usually appear as a sharp singlet. The benzylic protons of the bromomethyl group (CH₂Br) also give rise to a singlet. The aromatic protons show a more complex pattern of multiplets due to their different chemical environments and spin-spin coupling interactions.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. This includes signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and nitro substituents. Purity levels of over 90% for this compound have been confirmed using ¹³C NMR.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound OCH₃3.89 55.3 - 56.19 beilstein-journals.orgrsc.org
CH₂Br4.72 34.00 beilstein-journals.org
Aromatic H7.12–7.76 108.51 - 159.4 beilstein-journals.orgrsc.org
4-Methoxybenzyl alcoholAromatic H6.89 - 7.30 hmdb.ca114.06 - 159.61 beilstein-journals.org
CH₂OH4.65 rsc.org59.25 beilstein-journals.org
OCH₃3.80 beilstein-journals.org55.43 beilstein-journals.org
4-Nitrobenzyl bromideAromatic H7.55 - 8.05 chemicalbook.com123.5 - 148.0 rsc.org
CH₂Br4.84 chemicalbook.comNot specified

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes for this compound include:

C-H stretching from the aromatic ring and the methoxy and bromomethyl groups.

N-O stretching from the nitro group, which typically appears as two strong bands.

C-O stretching from the methoxy group.

C-Br stretching from the bromomethyl group.

Aromatic C=C stretching bands.

These characteristic peaks provide clear evidence for the presence of the key functional moieties within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and Related Compounds

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound NO₂ Asymmetric Stretch~1520 - 1540
NO₂ Symmetric Stretch~1340 - 1360
C-O (Aryl-Alkyl Ether)~1250 - 1270
C-Br Stretch~650 - 670
4-Nitrobenzyl bromideNO₂ Stretch1520, 1345 nih.govchemicalbook.com
4-Methoxy-3-nitrobenzoic acidC=O Stretch~1700 chemicalbook.com
NO₂ Stretch~1530, 1350 chemicalbook.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed. The isotopic pattern of this peak, due to the presence of bromine (⁷⁹Br and ⁸¹Br), is a characteristic feature. Fragmentation patterns can provide further structural information. For instance, the loss of the bromine atom or the nitro group can lead to the formation of specific fragment ions. HRMS analysis of this compound has shown the [M+H]⁺ ion at m/z 245.9688, which is very close to the calculated value of 245.9682, confirming its elemental formula.

UV-Visible absorption spectroscopy is crucial for investigating the photochemical properties of this compound and its derivatives. The position and intensity of the absorption bands in the UV-Vis spectrum are related to the electronic transitions within the molecule.

The presence of the nitro and methoxy groups on the benzene (B151609) ring influences the electronic structure and, consequently, the absorption spectrum. nih.gov The o-nitrobenzyl moiety is a well-known photolabile protecting group, and the absorption characteristics of this compound are relevant to its potential use in such applications. nih.gov The absorption spectrum of a related compound, 4-methoxy-4'-nitrobiphenyl, has been studied in chloroform, showing the utility of UV-Vis spectroscopy in understanding the electronic behavior of such molecules. nih.gov

Raman spectroscopy offers a non-invasive method for in-situ reaction monitoring. This technique can be used to follow the progress of reactions involving this compound by tracking the changes in the vibrational modes of the reactants, intermediates, and products. The FT-Raman spectra of related nitro- and methoxy-substituted aromatic compounds have been recorded and analyzed, demonstrating the utility of this technique in characterizing the vibrational properties of these types of molecules. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable theoretical insights that complement experimental data. Density Functional Theory (DFT) and other quantum chemical methods can be used to:

Predict Molecular Geometry: Calculations can determine the most stable conformation of this compound and its derivatives.

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. For example, good correlation has been found between experimental and calculated ¹H and ¹³C NMR chemical shifts for similar compounds. nih.gov

Analyze Electronic Structure: Computational methods can provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the nature of chemical bonds. This information is critical for understanding the reactivity and photochemical behavior of the molecule. nih.gov

Investigate Reaction Mechanisms: Theoretical studies can be employed to model reaction pathways, calculate activation energies, and elucidate the mechanisms of reactions involving this compound.

By combining these advanced spectroscopic and computational approaches, a detailed and comprehensive understanding of the structural, electronic, and reactive properties of this compound and its derivatives can be achieved.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is open to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these properties. For aromatic compounds with electron-donating (like methoxy) and electron-withdrawing (like nitro) groups, the distribution and energy of these orbitals are particularly telling. In molecules analogous to this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy group and the benzene ring, while the LUMO tends to be concentrated around the electron-deficient nitro group. nih.govresearchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This indicates that the molecule is more likely to engage in chemical reactions. Theoretical calculations for related nitroaromatic compounds demonstrate how substituents modulate this energy gap and, consequently, the molecule's reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents typical values from computational studies on analogous molecules to illustrate the concept, as specific experimental or theoretical values for this compound are not publicly available.

Compound Analogue Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
4-Methoxy-4'-Nitrobiphenyl DFT/B3LYP/6-31G(d,p) - - Not Specified publish.csiro.au
Substituted Nitrobenzenes DFT/B3LYP/6-311G(d,p) Varies Varies Varies researchgate.net
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate DFT/B3LYP/6-31G+(d,p) - - 0.08657 nih.gov

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites that are attractive to electrophiles. In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms and, significantly, the benzylic carbon atom attached to the bromine, which is the primary site for nucleophilic substitution reactions.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP map for this compound would therefore clearly indicate the electron-withdrawing effect of the nitro group and the electrophilic nature of the benzylic carbon, providing a visual guide to its chemical behavior. researchgate.net

Prediction of Collision Cross Sections (CCS) for MS

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter measured is the Collision Cross Section (CCS), which is a rotationally averaged value representing the effective area of the ion as it collates with a neutral buffer gas. CCS values are highly characteristic of a molecule and provide an additional dimension of identification beyond mass-to-charge ratio and retention time.

Predicting CCS values computationally has become an important adjunct to experimental work, aiding in the identification of unknown compounds. researchgate.net Various prediction algorithms, such as CCSbase, use machine learning or theoretical models based on the molecule's 3D structure. For halogenated compounds, prediction can be challenging due to specific electronic and steric effects not always perfectly captured by standard models.

Table 2: Predicted Collision Cross Section (CCS) Values for 3-bromo-4-methoxy-5-nitrobenzyl bromide Data calculated using CCSbase for a structural isomer, illustrating expected values.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 323.88655 150.4
[M+Na]⁺ 345.86849 161.2
[M-H]⁻ 321.87199 157.4
[M+NH₄]⁺ 340.91309 168.3

Molecular Simulation Studies (e.g., Docking with Biological Targets)

This compound serves as a versatile building block for synthesizing more complex molecules with potential biological activity. Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. This technique is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level.

Derivatives synthesized from precursors like 4-methoxybenzyl bromide have been the subject of such studies. For example, compounds bearing the 4-methoxybenzyl moiety have been docked into the active sites of protein kinases, such as the transforming growth factor-beta (TGF-β) type I receptor, to evaluate their potential as anticancer agents. nih.govresearchgate.net These studies analyze binding affinity (often expressed as a docking score in kcal/mol) and key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's binding pocket.

While specific docking studies on this compound itself are scarce, its role as a synthetic intermediate implies that its derivatives are prime candidates for such computational evaluation against various biological targets.

Table 3: Examples of Molecular Docking Studies on Derivatives Containing Related Moieties This table showcases findings from related compounds to demonstrate the application of molecular docking.

Derivative Class Protein Target Key Findings Reference
Imidazo[2,1-b] publish.csiro.aunih.govthiadiazole with 4-methoxybenzyl group TGF-β type I receptor kinase Strong hydrogen bonding and hydrophobic interactions within the active site; good binding affinity. nih.gov
3-Methoxy flavone (B191248) derivatives Human Estrogen Receptor alpha (ER-α) Binding energies comparable to control ligands, indicating potential as inhibitors. nih.gov

Mechanistic Predictions and Validation

Understanding the reaction mechanisms of this compound is essential for its effective use in synthesis. As a primary benzylic halide, it is highly reactive towards nucleophilic substitution. The reaction can proceed via two main pathways: the unimolecular S_N1 reaction or the bimolecular S_N2 reaction. ucalgary.ca

S_N1 Mechanism: This two-step pathway involves the formation of a carbocation intermediate. The benzylic position of this compound can stabilize a positive charge through resonance with the benzene ring. This stabilization would favor an S_N1 pathway, particularly with weak nucleophiles or in polar protic solvents. stackexchange.com

S_N2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs. The primary nature of the benzylic halide makes it sterically accessible for the backside attack required in an S_N2 reaction, which is favored by strong nucleophiles. acs.org

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring influences the reactivity. The methoxy group can help stabilize the benzylic carbocation intermediate (favoring S_N1), while the nitro group enhances the electrophilicity of the ring and the benzylic carbon.

Computational chemistry provides powerful tools to validate these mechanistic predictions. DFT calculations can be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies for both S_N1 and S_N2 mechanisms. publish.csiro.auresearchgate.net By comparing the calculated energy barriers, chemists can predict which pathway is more favorable under specific conditions. Such studies have been performed on a variety of substituted benzyl (B1604629) bromides and nitroaromatic compounds, confirming the utility of theoretical calculations in elucidating complex reaction mechanisms. publish.csiro.aunih.gov

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Synthesis

The synthesis of 4-methoxy-3-nitrobenzyl bromide and related benzyl (B1604629) bromides is an area of active research, with a focus on developing more efficient, selective, and environmentally friendly catalytic systems. Traditional methods often require harsh conditions or stoichiometric reagents. Current research is geared towards the use of innovative catalysts to overcome these limitations.

One promising approach involves the use of photocatalysis. A recent study demonstrated a general method for the photocatalytic transformation of a wide range of benzyl halides into radicals, which can then be used in complex molecule synthesis. organic-chemistry.org This method employs cooperative catalysis with lutidine, which lowers and levels the reduction potential of the benzyl halides, making the process more versatile. organic-chemistry.orgnih.gov The optimization of reaction conditions, such as the use of a specific photocatalyst and base under blue LED irradiation, has been shown to yield high product conversion. organic-chemistry.org

Furthermore, advancements in palladium-catalyzed cross-coupling reactions offer new avenues for the synthesis of benzyl bromide derivatives. For instance, a mild palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents has been developed to minimize undesired side reactions. organic-chemistry.org Similarly, a palladium-catalyzed C(sp³)-C(sp³) coupling between benzyl chlorides and N,N-dialkylaminomethyltrifluoroborate salts provides a route to substituted arylethylamines. organic-chemistry.org

The development of heterogeneous catalysts, such as Silphos, a silica-based phosphine (B1218219) reagent, allows for the conversion of alcohols to bromides under milder conditions with easier product separation. organic-chemistry.org These novel catalytic systems represent a significant step towards more sustainable and efficient synthesis of this compound and its analogues.

Exploration of New Reaction Pathways and Transformations

Beyond its established use as a building block in organic synthesis, researchers are exploring new reaction pathways and transformations involving this compound. The presence of the nitro and methoxy (B1213986) groups on the aromatic ring, along with the reactive benzyl bromide moiety, allows for a diverse range of chemical manipulations.

Radical-mediated reactions are a key area of exploration. For example, carbene-catalyzed reductive coupling of this compound with ketones can proceed via single-electron transfer (SET) mechanisms to form alcohol products. The involvement of radical intermediates in such reactions has been confirmed by experiments using radical scavengers like TEMPO.

The nitro group itself can undergo selective reduction under various conditions, leading to the corresponding amino derivatives. These amino compounds are valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex molecules. Additionally, the benzyl bromide can react with various nucleophiles, such as mercaptoacetic acid and thiourea (B124793), to form new sulfur-containing derivatives.

The reactivity of related nitrobenzyl compounds is also being investigated. For instance, 4-nitrobenzyl bromide, which lacks the methoxy group, exhibits increased electrophilicity and is highly reactive in SN2 reactions. The study of these analogues provides valuable insights into the influence of substituents on the reactivity of the benzyl bromide functionality.

Advanced Applications in Chemical Biology and Drug Discovery

The unique properties of this compound make it a valuable tool in chemical biology and drug discovery. Its ability to participate in specific chemical reactions under controlled conditions allows for the development of sophisticated biological probes and potential therapeutic agents.

Targeted Delivery Systems Utilizing Photolabile Cages

The 2-nitrobenzyl group is a well-established photolabile protecting group, or "photocage," used to control the release of biologically active compounds with spatial and temporal precision. acs.org Upon irradiation with light, the nitrobenzyl cage is cleaved, releasing the active molecule. While research has historically focused on 2-nitrobenzyl systems, the principles can be extended to derivatives like this compound.

The substitution pattern on the nitrobenzyl ring can influence the photochemical properties of the cage, such as its absorption wavelength and cleavage efficiency. The methoxy and nitro groups in this compound can be expected to modulate these properties. Future research may focus on synthesizing and evaluating photolabile cages derived from this compound for the targeted delivery of drugs, neurotransmitters, or other bioactive molecules.

Design of Next-Generation Enzyme Inhibitors and Receptor Ligands

This compound serves as a scaffold for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. The ability of the benzyl bromide moiety to react with nucleophilic residues in proteins makes it a useful tool for covalent modification and inhibition.

For example, the core structure of this compound has been incorporated into potent inhibitors of enzymes like survivin, a protein involved in cancer cell survival. The development of such inhibitors is a key strategy in modern drug discovery. researchgate.net

Furthermore, the nitroaromatic scaffold is present in a variety of compounds with diverse biological activities, including antibacterial and antitubercular agents. nih.gov By modifying the structure of this compound, researchers can design and synthesize new libraries of compounds to screen for inhibitory activity against a wide range of enzymes and receptors. This approach holds promise for the discovery of novel therapeutics for various diseases.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. strath.ac.uk The synthesis of this compound and its derivatives is well-suited for these modern techniques.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for selective and high-yielding synthesis. strath.ac.uk For example, a continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide has been developed, avoiding the use of hazardous solvents. organic-chemistry.org Microwave-assisted synthesis, another high-speed method, has been successfully employed for the preparation of related phosphonium (B103445) salts from benzyl bromides. biomedres.us

The integration of computational design with automated synthesis can accelerate the discovery of new molecules with desired properties. strath.ac.uk By combining predictive models for reactivity with automated flow synthesis systems, researchers can rapidly synthesize and screen libraries of compounds derived from this compound for various applications.

Theoretical and Computational Refinements for Predicting Reactivity

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the reactivity of chemical compounds. nih.gov In the context of this compound, computational methods can provide valuable insights into its electronic structure, reaction mechanisms, and potential biological interactions.

Density functional theory (DFT) can be used to explore the potential energy surfaces of reactions involving nitrobenzyl compounds, helping to elucidate reaction mechanisms and predict activation barriers. acs.org Such studies can explain the influence of substituents, like the methoxy group in this compound, on the reactivity of the molecule.

Computational methods are also crucial for understanding the photochemistry of nitrobenzyl compounds, which is essential for their application as photolabile protecting groups. acs.orgrsc.org By modeling the excited state properties of these molecules, researchers can design new photocages with improved characteristics.

In drug discovery, computational docking and molecular dynamics simulations can be used to predict how molecules derived from this compound might bind to and inhibit specific enzymes or receptors. nih.gov These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Sustainability and Green Chemical Engineering Aspects

The growing emphasis on sustainable practices in the chemical industry has led to increased scrutiny of the environmental footprint of synthetic processes. For this compound, a key intermediate in various manufacturing sectors, the focus is on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. This section explores the current state of sustainability and green chemical engineering as it pertains to the production of this compound.

Principles of Green Chemistry in Synthesis

One common industrial synthesis of this compound involves the bromination of 4-methoxy-3-nitrotoluene using reagents like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) in a chlorinated solvent like carbon tetrachloride (CCl4). While effective, this method presents several environmental and safety concerns. Carbon tetrachloride is a known ozone-depleting substance and is toxic.

A greener alternative involves the use of a bromide/bromate reagent system, which can be more environmentally benign. For instance, a "clean synthesis" approach has been developed for the related compound, p-nitrobenzyl bromide, which utilizes a 2:1:3 NaBr-NaBrO3-NaCl reagent, an eco-friendly option obtainable from alkaline bromine intermediates. rsc.orgresearchgate.net This method, coupled with selective crystallization and mother liquor recycling, has been shown to achieve high yields and reagent utilization efficiency with minimal organic waste. rsc.orgresearchgate.net Such strategies could potentially be adapted for the synthesis of this compound to reduce its environmental impact.

Another approach involves the direct bromination of 4-methoxy-3-nitrotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in solvents like dichloroethane. While dichloroethane is still a halogenated solvent, this method can offer high yields and purity, and strategies to minimize byproducts are crucial for its sustainability.

Atom Economy and Waste Reduction

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. In the synthesis of this compound, the choice of brominating agent significantly impacts the atom economy.

For example, using elemental bromine (Br₂) for bromination has a higher atom economy than using NBS, as a significant portion of the NBS molecule is converted into a succinimide (B58015) byproduct.

The table below provides a comparative overview of different synthetic approaches and their alignment with green chemistry principles.

Synthetic ApproachReagentsSolventsGreen Chemistry Considerations
Traditional Method N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Low atom economy, use of toxic and ozone-depleting solvent.
Alternative Bromination Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂)DichloroethaneHigher atom economy than NBS, but still uses a halogenated solvent.
From Alcohol 4-methoxy-3-nitrobenzyl alcohol, Phosphorus Tribromide (PBr₃)Dichloromethane (B109758)Adds an extra synthetic step, potentially reducing overall efficiency.
"Clean Synthesis" Analogy NaBr-NaBrO₃-NaCl reagentEthylene Dichloride (EDC)Eco-friendly brominating agent, potential for solvent and byproduct recycling. rsc.orgresearchgate.net

Alternative Energy Inputs

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly enhance the efficiency and greenness of chemical reactions. These methods can lead to shorter reaction times, lower energy consumption, and sometimes improved yields and purities.

For instance, the use of ultrasound has been shown to efficiently facilitate the preparation of the related 4-methoxybenzyl chloride (PMB-Cl) in two-phase systems, leading to rapid production. acs.org Similarly, photochemical methods, often initiated by UV light, are used in the synthesis of related compounds like 4-nitrobenzyl bromide and could be explored for this compound. orgsyn.org These energy sources can offer more controlled reaction conditions compared to conventional heating.

Life Cycle Assessment and Environmental Impact

The starting material, 4-methoxytoluene (p-cresyl methyl ether), and the nitrating and brominating agents all have their own environmental footprints associated with their production and use. Solvents such as chlorinated hydrocarbons contribute to air pollution and have other associated health risks.

The end-of-life of this compound and its byproducts is also a critical consideration. As a halogenated nitroaromatic compound, its persistence in the environment and potential for bioaccumulation would be of concern. Therefore, developing processes that minimize its release and promote its efficient conversion into desired products is paramount for environmental sustainability.

Q & A

Q. What strategies improve the stability of this compound in long-term studies?

  • Derivatization: Convert to more stable analogs (e.g., 4-methoxy-3-nitrobenzyl thioethers) for storage .
  • Lyophilization: Freeze-dry under vacuum to remove residual moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.